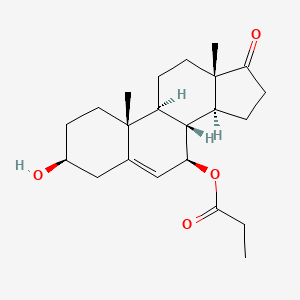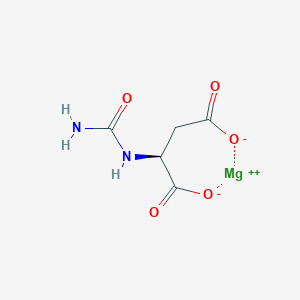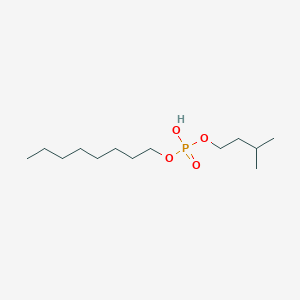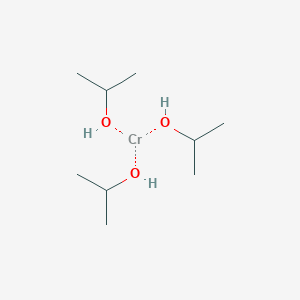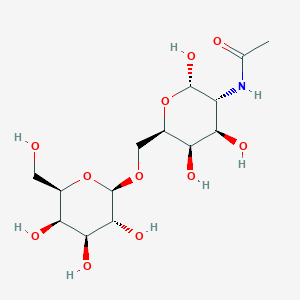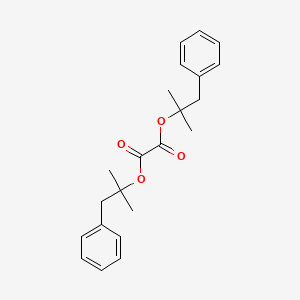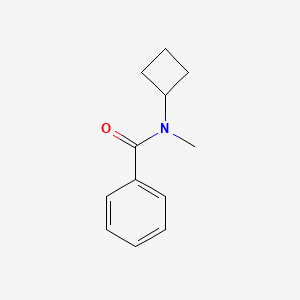
2-Butanone, 3-methyl-, (2,4-dinitrophenyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butanone, 3-methyl-, (2,4-dinitrophenyl)hydrazone is a chemical compound with the molecular formula C11H14N4O4 and a molecular weight of 266.2533 g/mol . It is also known as 3-Methyl-2-butanone 2,4-dinitrophenylhydrazone. This compound is a derivative of 2-butanone and is commonly used in various chemical analyses and research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 3-methyl-, (2,4-dinitrophenyl)hydrazone typically involves the reaction of 3-methyl-2-butanone with 2,4-dinitrophenylhydrazine. The reaction is carried out in an acidic medium, often using hydrochloric acid as a catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
化学反应分析
Types of Reactions
2-Butanone, 3-methyl-, (2,4-dinitrophenyl)hydrazone undergoes various chemical reactions, including:
Nucleophilic Addition: The compound can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of hydrazones.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: The compound can also undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include hydrazine and its derivatives.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) are commonly used.
Substitution Reactions: Various halogenating agents and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic addition reactions yield hydrazones, while oxidation and reduction reactions produce corresponding oxidized or reduced products .
科学研究应用
2-Butanone, 3-methyl-, (2,4-dinitrophenyl)hydrazone has several scientific research applications:
Analytical Chemistry: It is used as a reagent for the detection and quantification of carbonyl compounds in various samples.
Biological Studies: The compound is used in studies involving enzyme kinetics and protein-ligand interactions.
Medicinal Chemistry: It is explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industrial Applications: The compound is used in the production of various chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 2-Butanone, 3-methyl-, (2,4-dinitrophenyl)hydrazone involves the formation of a hydrazone intermediate through nucleophilic addition. The hydrazone intermediate can undergo further reactions, such as oxidation, reduction, or substitution, depending on the specific conditions and reagents used . The molecular targets and pathways involved in these reactions include carbonyl groups and nucleophiles .
相似化合物的比较
Similar Compounds
2-Butanone, 3,3-dimethyl-, (2,4-dinitrophenyl)hydrazone: This compound has a similar structure but with an additional methyl group at the 3-position.
2-Butanone, 2-(2,4-dinitrophenyl)hydrazone: This compound lacks the methyl group at the 3-position.
Uniqueness
2-Butanone, 3-methyl-, (2,4-dinitrophenyl)hydrazone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl group at the 3-position influences its reactivity and stability, making it suitable for specific analytical and research applications .
属性
分子式 |
C11H14N4O4 |
|---|---|
分子量 |
266.25 g/mol |
IUPAC 名称 |
N-[(E)-3-methylbutan-2-ylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C11H14N4O4/c1-7(2)8(3)12-13-10-5-4-9(14(16)17)6-11(10)15(18)19/h4-7,13H,1-3H3/b12-8+ |
InChI 键 |
WXKQSBKURZFLTH-XYOKQWHBSA-N |
手性 SMILES |
CC(C)/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C |
规范 SMILES |
CC(C)C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


